molecular formula C21H20ClNO2S B11365901 N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11365901
M. Wt: 385.9 g/mol
InChI Key: OGZLIXRAXUZYPB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a thiophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the acetamide intermediate.

    Attachment of the Dimethylphenoxy Group: This can be done through an etherification reaction, where a dimethylphenol derivative reacts with the acetamide intermediate.

    Incorporation of the Thiophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction where a thiophenylmethyl halide reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, acids, or bases may be employed depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Industrial Chemistry: Use as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of N-(3-CHLOROPHENYL)-2-(2,3-DIMETHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H20ClNO2S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(2,3-dimethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClNO2S/c1-15-6-3-10-20(16(15)2)25-14-21(24)23(13-19-9-5-11-26-19)18-8-4-7-17(22)12-18/h3-12H,13-14H2,1-2H3

InChI Key

OGZLIXRAXUZYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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